molecular formula C15H18ClF3N2O2 B5143860 N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea

N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea

Cat. No. B5143860
M. Wt: 350.76 g/mol
InChI Key: BDSFDBYQGIVUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea, commonly known as DMC or Diuron, is a herbicide that is widely used in agriculture to control weeds. It is also used in non-agricultural settings, such as golf courses, parks, and residential areas. DMC was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world.

Mechanism of Action

DMC works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by inhibiting the enzyme photosystem II, which is essential for the process of photosynthesis. In cancer cells, DMC has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade.
Biochemical and Physiological Effects:
DMC has been shown to have a number of biochemical and physiological effects in both plants and animals. In plants, DMC can cause chlorosis, or yellowing of the leaves, as well as stunted growth and reduced photosynthetic activity. In animals, DMC can cause liver and kidney damage, as well as reproductive and developmental toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using DMC in lab experiments is its well-established mode of action and its ability to selectively target photosynthetic organisms. However, one limitation is its potential toxicity to non-target organisms, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on DMC. One area of interest is the development of more selective herbicides that can target specific weeds without harming non-target organisms. Another area of interest is the development of DMC derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to fully understand the environmental impact of DMC and other herbicides, as well as their potential effects on human health.

Synthesis Methods

DMC can be synthesized through a variety of methods, including reaction between 2-chloro-1,1,2-trifluoroethanol and 2-amino-phenol followed by reaction with cyclohexylisocyanate. Another method involves reaction between 2-chloro-1,1,2-trifluoroethanol and 2-nitrophenol followed by reduction of the nitro group to an amino group and subsequent reaction with cyclohexylisocyanate.

Scientific Research Applications

DMC has been extensively studied for its herbicidal properties and its effects on the environment. In addition, recent research has focused on the potential use of DMC as an anti-cancer agent. Studies have shown that DMC can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.

properties

IUPAC Name

1-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N2O2/c16-13(17)15(18,19)23-12-9-5-4-8-11(12)21-14(22)20-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSFDBYQGIVUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-3-cyclohexylurea

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